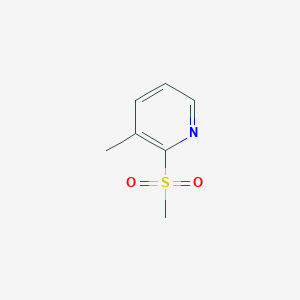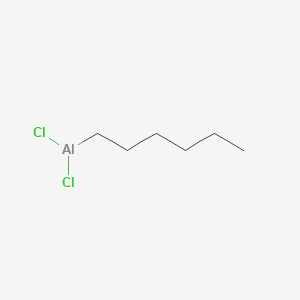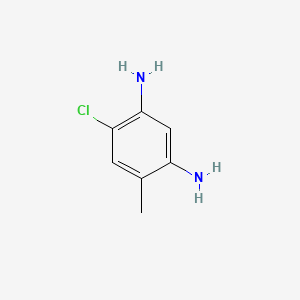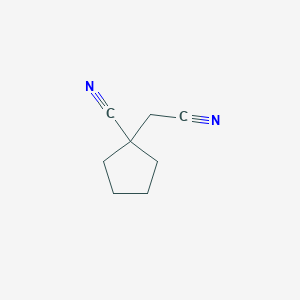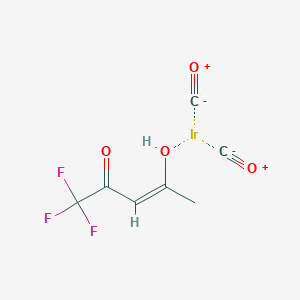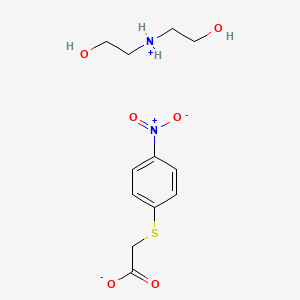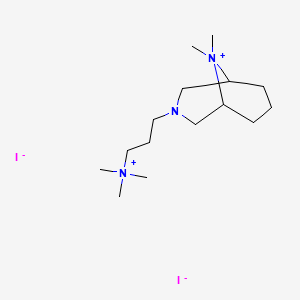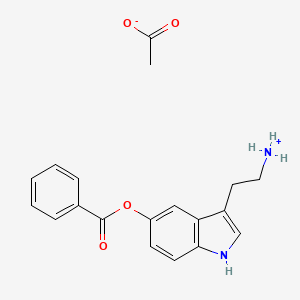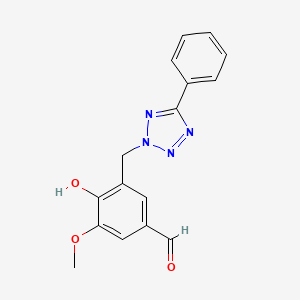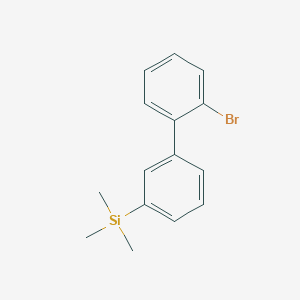
2-Bromo-3'-(trimethylsilyl)-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3’-(trimethylsilyl)-biphenyl is an organosilicon compound that features a biphenyl structure with a bromine atom at the 2-position and a trimethylsilyl group at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position . The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 2-Bromo-3’-(trimethylsilyl)-biphenyl may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3’-(trimethylsilyl)-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the biphenyl core.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed under specific conditions, allowing for further functionalization of the biphenyl structure.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Silylation: Trimethylsilyl chloride (TMSCl) with a base such as triethylamine.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Biphenyl derivatives with altered oxidation states.
Desilylation Products: Biphenyl derivatives without the trimethylsilyl group.
Applications De Recherche Scientifique
2-Bromo-3’-(trimethylsilyl)-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3’-(trimethylsilyl)-biphenyl in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating various transformations. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can be removed or transferred to other molecules . These reactions often involve transition metal catalysts, such as palladium, which facilitate the formation and breaking of chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-(trimethylsilyl)pyridine: Similar structure with a pyridine ring instead of a biphenyl core.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of a trimethylsilyl group.
2-Bromo-3-methoxypyridine: Features a methoxy group instead of a trimethylsilyl group.
Uniqueness
2-Bromo-3’-(trimethylsilyl)-biphenyl is unique due to its combination of a bromine atom and a trimethylsilyl group on a biphenyl structure. This combination allows for versatile chemical reactivity and the potential for various functionalizations, making it a valuable compound in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C15H17BrSi |
|---|---|
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
[3-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16/h4-11H,1-3H3 |
Clé InChI |
YHAOPZNNEPOLGH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



